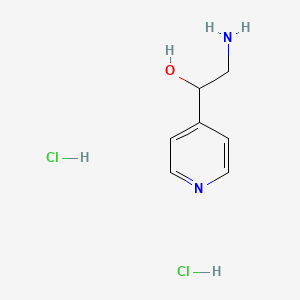

2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

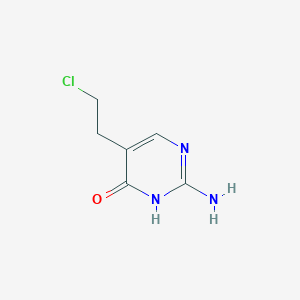

2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation Studies

Research has explored the complexation of 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride derivatives with various metal ions. For instance, Mardani et al. (2019) investigated the reaction of a similar compound with copper(II) and cadmium(II) chlorides, resulting in distinct copper and cadmium complexes. These complexes were analyzed for their potential interactions with selected biomolecules, providing insights into their biochemical applications (Mardani et al., 2019).

Ligand Synthesis

Another study by Keypour et al. (2015) focused on synthesizing unsymmetrical tripodal amines, including derivatives of this compound. These compounds were used to form new mononuclear and dinuclear complexes, demonstrating their utility in the creation of novel ligands for metal ions (Keypour et al., 2015).

Polymer Chemistry

Elladiou and Patrickios (2012) explored the use of a derivative, 2-(pyridin-2-yl)ethanol, as a protecting group for carboxylic acids in polymer chemistry. They demonstrated its effectiveness in polymerization processes and its stability under various conditions, indicating its potential in the development of advanced polymeric materials (Elladiou & Patrickios, 2012).

Biochemical Interactions

Research by Di (2010) investigated the crystal structure of a compound containing this compound. The study highlighted its intermolecular interactions and three-dimensional network formation, which could have implications for understanding biochemical and pharmaceutical processes (Di, 2010).

Chemoenzymatic Synthesis

Perrone et al. (2006) reported the chemoenzymatic synthesis of optically active forms of a compound similar to this compound. Their study provides insights into the synthesis of beta3-adrenergic receptor ligands, showing its relevance in medicinal chemistry (Perrone et al., 2006).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride involves the reaction of pyridine-4-carbaldehyde with ethylene oxide to form 2-(4-pyridyl)ethanol, which is then reacted with ammonia to form 2-Amino-1-(pyridin-4-yl)ethanol. The final step involves the addition of hydrochloric acid to the amine to form the dihydrochloride salt.", "Starting Materials": [ "Pyridine-4-carbaldehyde", "Ethylene oxide", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-4-carbaldehyde is reacted with ethylene oxide in the presence of a base catalyst to form 2-(4-pyridyl)ethanol.", "Step 2: 2-(4-pyridyl)ethanol is reacted with ammonia in the presence of a reducing agent to form 2-Amino-1-(pyridin-4-yl)ethanol.", "Step 3: Hydrochloric acid is added to the amine to form the dihydrochloride salt of 2-Amino-1-(pyridin-4-yl)ethanol." ] } | |

CAS No. |

90345-25-8 |

Molecular Formula |

C7H11ClN2O |

Molecular Weight |

174.63 g/mol |

IUPAC Name |

2-amino-1-pyridin-4-ylethanol;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H |

InChI Key |

OGFHOEYYXFBSRQ-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(CN)O.Cl.Cl |

Canonical SMILES |

C1=CN=CC=C1C(CN)O.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

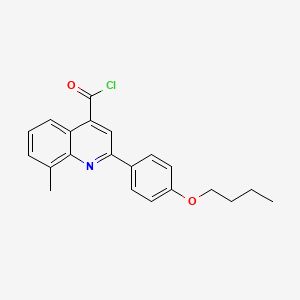

![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)

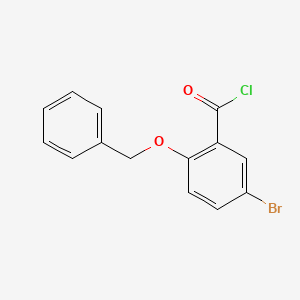

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)

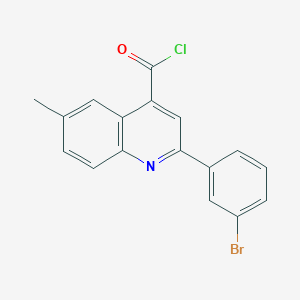

![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)